molecular formula C18H28BNO4S B12840514 N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B12840514
M. Wt: 365.3 g/mol
InChI Key: KKLDJOCTODRFEQ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, an ethylsulfonyl group, and a dioxaborolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopropylmethyl Group: This step involves the reaction of a suitable precursor with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropylmethyl group.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, typically using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Dioxaborolan Moiety: The dioxaborolan group is introduced through a borylation reaction, often using bis(pinacolato)diboron and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

N-(Cyclopropylmethyl)-4-(ethylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C18H28BNO4S

Molecular Weight

365.3 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-ethylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C18H28BNO4S/c1-6-25(21,22)14-9-10-16(20-12-13-7-8-13)15(11-14)19-23-17(2,3)18(4,5)24-19/h9-11,13,20H,6-8,12H2,1-5H3

InChI Key

KKLDJOCTODRFEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)CC)NCC3CC3

Origin of Product

United States

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